molecular formula C11H17N3O2 B2827821 Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate CAS No. 2248381-25-9

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate

货号 B2827821
CAS 编号: 2248381-25-9
分子量: 223.276
InChI 键: KFVLKRJPDICPAL-RKDXNWHRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate, also known as EMD-386088, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a selective agonist of the dopamine D1 receptor, which plays a key role in the regulation of motor function, cognition, and reward.

作用机制

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is primarily localized in the striatum and prefrontal cortex. Stimulation of the D1 receptor leads to the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This signaling cascade has been implicated in the regulation of motor function, cognition, and reward.
Biochemical and Physiological Effects
Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which is consistent with its agonistic activity at the D1 receptor. Moreover, Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been shown to increase cAMP levels in the striatum and prefrontal cortex, which is indicative of its activation of adenylyl cyclase. These biochemical effects are thought to underlie the therapeutic potential of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate in neurological and psychiatric disorders.

实验室实验的优点和局限性

One advantage of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate is its selectivity for the D1 receptor, which allows for more precise targeting of this receptor subtype compared to other dopamine agonists. Moreover, Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, a limitation of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate is its relatively low potency compared to other dopamine agonists, which may limit its efficacy in certain applications.

未来方向

There are several future directions for the research and development of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate. One direction is the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its side effects. Moreover, the development of novel D1 receptor agonists based on the structure of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate may lead to the discovery of more potent and selective compounds for the treatment of neurological and psychiatric disorders.

合成方法

The synthesis method of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate involves the reaction of 3-methylimidazole with (S)-pyroglutamic acid ethyl ester hydrochloride in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is purified by column chromatography to obtain the final product.

科学研究应用

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. In preclinical studies, Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia. Moreover, Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been shown to reduce drug-seeking behavior in animal models of addiction.

属性

IUPAC Name

ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-16-11(15)9-5-12-4-8(9)10-6-13-7-14(10)2/h6-9,12H,3-5H2,1-2H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVLKRJPDICPAL-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C2=CN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。